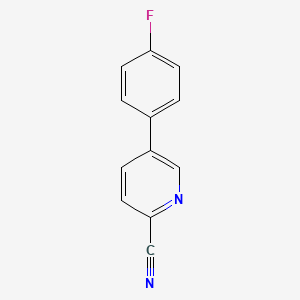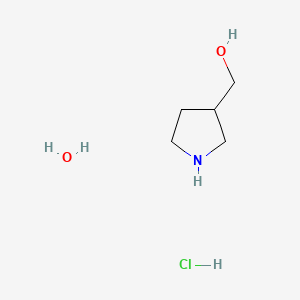
Hidrocloruro de pirrolidin-3-ilmetanol hidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-3-ylmethanol hydrochloride hydrate is a chemical compound with the molecular formula C5H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Pyrrolidin-3-ylmethanol hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Pyrrolidin-3-ylmethanol hydrochloride hydrate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrrolidin-3-ylmethanol hydrochloride hydrate can be synthesized through several synthetic routes. One common method involves the reduction of pyrrolidin-3-ylmethanone using a reducing agent such as sodium borohydride in the presence of hydrochloric acid. The reaction typically takes place in an aqueous medium at room temperature, resulting in the formation of pyrrolidin-3-ylmethanol hydrochloride hydrate.
Industrial Production Methods
In an industrial setting, the production of pyrrolidin-3-ylmethanol hydrochloride hydrate may involve the use of more scalable and efficient processes. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidin-3-ylmethanol hydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-3-ylmethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form pyrrolidin-3-ylmethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in pyrrolidin-3-ylmethanol hydrochloride hydrate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Pyrrolidin-3-ylmethanone.
Reduction: Pyrrolidin-3-ylmethane.
Substitution: Pyrrolidin-3-ylmethyl chloride.
Mecanismo De Acción
The mechanism by which pyrrolidin-3-ylmethanol hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolidine
- Pyrrolidin-3-ylmethanone
- Pyrrolidin-3-ylmethane
Uniqueness
Pyrrolidin-3-ylmethanol hydrochloride hydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its hydrate form also provides additional stability and solubility, making it more versatile in different research and industrial applications compared to its non-hydrated counterparts.
Propiedades
IUPAC Name |
pyrrolidin-3-ylmethanol;hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH.H2O/c7-4-5-1-2-6-3-5;;/h5-7H,1-4H2;1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRUQHLMAAARJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
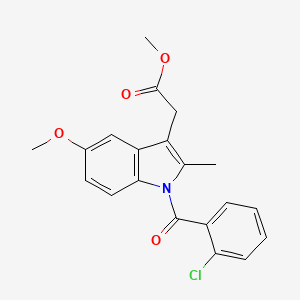
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)

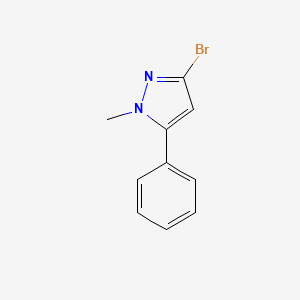
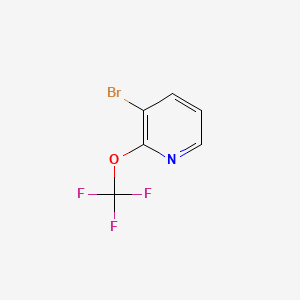
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)

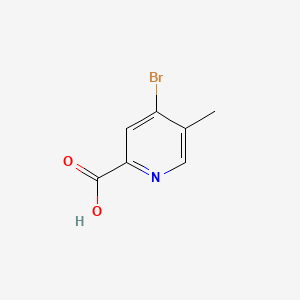



![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)
